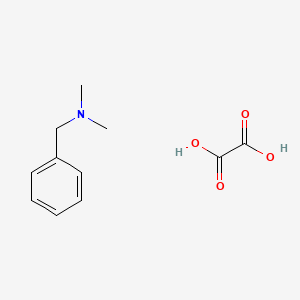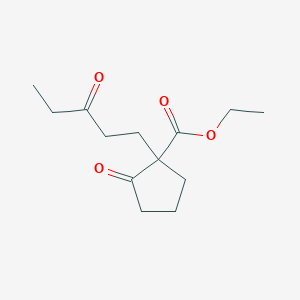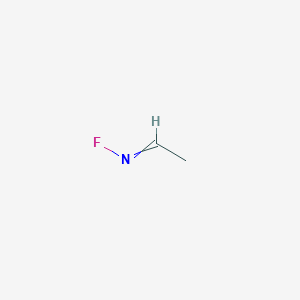![molecular formula C8H16O4Si B14269931 [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol CAS No. 159580-52-6](/img/structure/B14269931.png)
[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol: is a silane-based compound known for its unique structure and reactivity. It is often used as a coupling agent to functionalize various substrates, improving the dispersion of nanoparticles and serving as an adhesion promoter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with water under controlled conditions. The reaction is catalyzed by acids or bases to facilitate the hydrolysis of the trimethoxysilane group, resulting in the formation of the silanetriol .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrolysis processes, where the precursor silane is reacted with water in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the epoxy group, converting it into a diol.
Substitution: The silanol groups can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of diols.
Substitution: Formation of various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a coupling agent to functionalize substrates, enhancing the dispersion of nanoparticles .
- Employed in the synthesis of SiCOH films via sol-gel processes .
Biology:
- Utilized in the fabrication of nanoscale polymeric structures, which can be applied in biological research .
Medicine:
- Potential applications in drug delivery systems due to its ability to modify surfaces and improve adhesion .
Industry:
Mecanismo De Acción
The primary mechanism of action of [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol involves its ability to modify surfaces and improve the dispersion of nanoparticles. The silanol groups can form strong bonds with various substrates, enhancing adhesion and compatibility. This property is particularly useful in the fabrication of composite materials and coatings .
Comparación Con Compuestos Similares
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- [2-(7-Oxabicyclo[4.1.0]hept-3-yl)ethyl]triethoxysilane
Comparison:
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane: Similar in structure but contains trimethoxysilane groups instead of silanetriol. It is also used as a coupling agent and adhesion promoter .
- [2-(7-Oxabicyclo[4.1.0]hept-3-yl)ethyl]triethoxysilane: Contains triethoxysilane groups and is used for similar applications, such as functionalizing substrates and improving adhesion .
Uniqueness: The presence of silanetriol groups in [2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol provides unique reactivity and bonding capabilities, making it particularly effective in applications requiring strong adhesion and surface modification .
Propiedades
Número CAS |
159580-52-6 |
|---|---|
Fórmula molecular |
C8H16O4Si |
Peso molecular |
204.30 g/mol |
Nombre IUPAC |
trihydroxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C8H16O4Si/c9-13(10,11)4-3-6-1-2-7-8(5-6)12-7/h6-11H,1-5H2 |
Clave InChI |
HGSGHQACQYXMLN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(O2)CC1CC[Si](O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)
![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)

![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)







